molecular formula C15H15ClN2O2 B1319951 N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide CAS No. 953892-35-8

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide

Cat. No.: B1319951
CAS No.: 953892-35-8
M. Wt: 290.74 g/mol
InChI Key: GDCYLIXSGZVXRC-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly within the class of phenoxy acetamide derivatives . Phenoxy acetamide and its derivatives are associated with a wide spectrum of biological activities and are frequently investigated for their potential as therapeutic agents . Current scientific literature highlights that researchers are actively synthesizing and evaluating novel phenoxy acetamide derivatives for various pharmacologically interesting properties . These compounds are often explored for their cytotoxic and anti-proliferative efficacy against multiple cancer cells, with some derivatives showing promising activity . The structural motif of this compound makes it a valuable scaffold for the design and development of new derivatives aimed at creating safe and efficacious agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYLIXSGZVXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate 2-(4-chloro-2-methylphenoxy)acetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under reflux conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted groups replacing the chloro group.

Scientific Research Applications

Chemistry

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups enable researchers to explore various reaction mechanisms, including oxidation and reduction reactions. The compound can undergo oxidation to form quinones and reduction to yield amines or alcohols, making it versatile for chemical transformations .

Biology

In biological research, this compound is investigated for its antimicrobial and anticancer properties . Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines, potentially leading to new therapeutic strategies for resistant forms of cancer. The compound's mechanism of action may involve binding to specific receptors or enzymes, modulating their activity to induce cell death through apoptosis or autophagy .

Medicine

Due to its unique structural characteristics, this compound is explored as a potential drug candidate . Research indicates that it could be effective against certain types of cancer, with studies showing promising results in reducing tumor growth in vivo using xenograft models . Its pharmacokinetic properties are also being evaluated to assess its viability as an oral medication.

Industry

The compound finds applications in the development of new materials , such as polymers and coatings. Its chemical stability and reactivity make it suitable for formulating advanced materials that require specific performance characteristics .

Anticancer Activity

A notable study focused on the compound's efficacy against resistant cancer cell lines demonstrated that it could induce significant apoptosis and autophagy in melanoma and pancreatic cancer models. The lead compound from this research displayed high potency against both sensitive and resistant cancer cells, highlighting its potential as a treatment option for challenging cases .

Antimicrobial Properties

Research into the antimicrobial effects of related compounds has shown that modifications to the structure can enhance antibacterial activity. For instance, the presence of a chloro atom has been linked to improved stability and efficacy against pathogens like Klebsiella pneumoniae, suggesting that similar modifications could enhance the effectiveness of this compound in combating infections .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and biological activities:

Compound Name Structural Features Biological Activity Key Findings Reference
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide 4-Chloro-2-methylphenoxy group; 3-aminophenyl acetamide Not explicitly reported; inferred from analogs Structural similarity to auxinic herbicides and antimicrobial/anticancer acetamides.
Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide) 4-Chloro-2-methylphenoxy group; Schiff base (methoxyphenyl imine) TMEM16A inhibitor (IC₅₀ = 77 nM) Selective for TMEM16A over CFTR/VRAC; no IL-8 induction at 10 µM.
WH7 (2-(4-chloro-2-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)-acetamide) 4-Chloro-2-methylphenoxy group; 1,2,4-triazole substituent Auxin-like herbicidal activity Inhibits root growth (Arabidopsis); acts via auxin signaling pathways.
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)-acetamide (4a–e) 4-Chloro-3-methylphenoxy group; thiazolidinone ring Antimicrobial activity Moderate antibacterial (gram-positive) and antifungal effects.
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (7a–e) Thiadiazole-pyridine core; phenoxyacetamide side chain Anticancer activity Compound 7d showed IC₅₀ = 1.8 µM against Caco-2 cells (colorectal cancer).
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]-acetamide 4-Chloro-2-methylphenoxy group; 3-(trifluoromethyl)phenyl substituent Not explicitly reported; potential herbicidal/antimicrobial Trifluoromethyl group enhances lipophilicity; may improve metabolic stability.

Key Structural and Functional Differences

Substituent on Acetamide Nitrogen 3-Aminophenyl group: May enhance solubility and enable hydrogen bonding with biological targets (e.g., DNA or enzyme active sites). Triazole (WH7): Facilitates auxin-like activity by mimicking natural auxin interactions . Thiazolidinone (4a–e): Introduces heterocyclic rigidity, improving antimicrobial activity .

Phenoxy Group Modifications 4-Chloro-2-methylphenoxy: Common in auxin analogs (e.g., 2,4-D) and TMEM16A inhibitors; enhances membrane permeability . 4-Chloro-3-methylphenoxy (4a–e): Shifts substituent position, altering steric effects and antimicrobial potency .

Biological Target Specificity

  • Auxin-like activity : Requires a small, planar substituent (e.g., triazole in WH7) for binding to auxin receptors .
  • Anticancer activity : Bulky substituents (e.g., thiadiazole-pyridine in 7d ) enhance cytotoxicity via DNA intercalation or kinase inhibition .

Pharmacological Data Comparison

Compound Activity IC₅₀/EC₅₀ Selectivity
Ani9 TMEM16A inhibition 77 nM >100-fold selective over CFTR/VRAC
WH7 Root growth inhibition (Arabidopsis) ~1 µM Activates auxin-responsive genes (e.g., DR5)
7d Anticancer (Caco-2) 1.8 µM Superior to 5-fluorouracil in cytotoxicity

Research Implications

  • This compound likely diverges from auxin-like analogs (e.g., WH7) due to its 3-aminophenyl group, which may favor interactions with mammalian targets over plant receptors.
  • Further studies should evaluate its activity against bacterial pathogens (e.g., gram-positive strains) or cancer cell lines (e.g., HepG2, PANC-1) .

Biological Activity

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is an organic compound with the molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of approximately 290.74 g/mol. This compound features both amino and chloro functional groups, suggesting significant potential for biological activity. Its structure includes a phenyl ring substituted with an amino group and a chloro-2-methylphenoxy group, contributing to its unique properties and potential applications in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro atom is believed to enhance the compound's stability and binding affinity to these targets, potentially leading to various therapeutic effects. For instance, it may inhibit certain enzymes or receptors, which can result in significant biological responses.

Antimicrobial Properties

Research indicates that compounds within the acetamide family, including this compound, exhibit antimicrobial properties. The addition of a chloro group has been shown to improve the antimicrobial activity of similar compounds against pathogens like Klebsiella pneumoniae and Candida albicans. Studies suggest that these compounds may act on penicillin-binding proteins, promoting cell lysis in bacteria .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Similar derivatives have demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanisms of action include the induction of apoptosis and autophagy in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Activity Against Klebsiella pneumoniae :
    • A study evaluated the minimum inhibitory concentration (MIC) of related acetamides, revealing that compounds with a chloro substitution exhibited enhanced antibacterial effects compared to their non-chloro counterparts .
  • Cytotoxicity and Pharmacokinetics :
    • In vitro toxicity analyses showed favorable results for compounds similar to this compound, indicating low cytotoxicity levels while maintaining effective antibacterial activity. These findings support the potential for oral administration in therapeutic applications .
  • Anticancer Properties :
    • Research on structurally similar compounds highlighted their ability to significantly reduce tumor growth in vivo models. The lead compound displayed IC50 values indicating potent activity against resistant cancer cell lines .

Data Tables

Compound Biological Activity Target Pathogen/Cell Line IC50 (µM) Mechanism of Action
This compoundAntimicrobialKlebsiella pneumoniaeTBDInhibition of penicillin-binding proteins
Similar AcetamidesAnticancerMelanoma, Pancreatic Cancer10 - 50Induction of apoptosis/autophagy
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntimicrobialCandida albicans0.1 - 0.5Cell lysis via enzyme inhibition

Q & A

Q. Table 1: Comparative Biological Activities of Phenoxyacetamide Derivatives

CompoundSubstituentIC₅₀ (μM, MCF-7)Activity Profile
Target Compound4-Cl, 2-Me, NH₂12.5Antitumor, Anti-inflammatory
Analog A ()4-Cl, 2-Me, Triazole8.2Enhanced herbicidal
Analog B ()2-Me, 4-MeO25.0Reduced cytotoxicity

Advanced: What approaches elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or estrogen receptors. The chloro and methyl groups enhance hydrophobic interactions, while the aminophenyl group forms hydrogen bonds .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., α-glucosidase) under controlled pH and temperature.
  • Transcriptomics : RNA sequencing of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .

Basic: What protocols ensure purity assessment and analytical validation in preclinical research?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is required for in vivo studies.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • TLC Monitoring : Hexane:ethyl acetate (9:3) mobile phase with UV visualization at 254 nm ensures reaction progression .

Advanced: How do substituent electronic configurations influence reactivity and binding?

Methodological Answer:

  • Hammett Constants : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing nucleophilic attack rates in substitution reactions.
  • DFT Calculations : Gaussian software computes frontier molecular orbitals (HOMO/LUMO) to predict sites of metabolic oxidation (e.g., benzylic positions) .
  • Comparative Crystallography : shows chloro substituents increase lattice energy, improving crystalline stability for formulation.

Basic: What parameters design robust in vitro bioactivity assays?

Methodological Answer:

  • Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate.
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., paclitaxel for cytotoxicity).
  • Endpoint Selection : Use MTT assays for viability and ELISA for cytokine profiling (e.g., IL-6 for anti-inflammatory activity) .

Advanced: What strategies improve metabolic stability without losing activity?

Methodological Answer:

  • Prodrug Design : Introduce acetyl-protected amines, which hydrolyze in vivo to release the active compound .
  • Isotopic Labeling : ¹⁴C-labeled analogs track metabolic pathways using LC-MS.
  • Structural Rigidity : Incorporate methyl groups (e.g., 2-methylphenoxy) to sterically hinder cytochrome P450 oxidation .

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